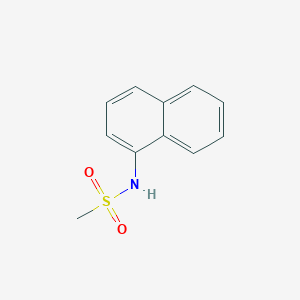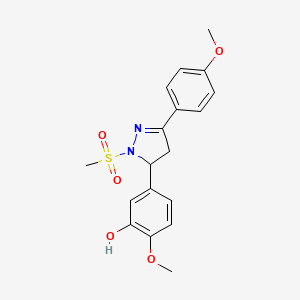
2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves a two-step reaction process. Initially, a chalcone is prepared through a base-catalyzed aldol condensation of 2-hydroxyacetophenone and 3-methoxybenzaldehyde. This reaction utilizes a novel catalyst, sodium impregnated on activated chicken eggshells (Na-ACE), which is prepared by wet impregnation of NaOH solution on the solid support of activated chicken eggshells. The Na-ACE catalyst is characterized using techniques such as FTIR spectrophotometry, XRD, and SEM. Following the formation of chalcone, it is reacted with hydrazine hydrate to yield the corresponding pyrazoline derivative. The structure of the synthesized compound is confirmed using various analytical methods including FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR, ensuring the successful synthesis of the desired product .
Molecular Structure Analysis
The molecular structure of the synthesized pyrazoline derivative is elucidated using a combination of FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR. These techniques provide detailed information about the functional groups, molecular weight, and the chemical environment of the protons within the molecule, which are crucial for confirming the structure of the synthesized compound. The structure-activity relationship (SAR) study of the aminomethyl derivatives of a related compound suggests that the activity of these compounds is influenced by the pKa value of the aminomethyl moiety, indicating the importance of molecular structure in determining biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the pyrazoline derivative are characterized by the initial aldol condensation to form chalcone, followed by its reaction with hydrazine hydrate to produce the pyrazoline compound. The use of Na-ACE as a catalyst in these reactions demonstrates an innovative approach to catalysis, potentially offering a more sustainable and efficient method for chemical synthesis. The in-vitro antioxidant activities of the chalcone and pyrazoline compounds are also investigated using the DPPH radical scavenging method, with the pyrazoline showing greater antioxidant activity than the chalcone precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized pyrazoline derivative are inferred from the analytical data obtained during structure elucidation. The FTIR spectra provide information on the functional groups present, while the UV-Vis spectra offer insights into the electronic transitions within the molecule. The LC-ESI-MS data reveal the molecular weight and the presence of specific fragments, and the 1H-NMR spectra give details about the chemical environment of the protons. These properties are essential for understanding the behavior of the compound in biological systems and for predicting its reactivity in further chemical reactions. Additionally, the anti-inflammatory potential of related compounds is assessed, with some aminomethyl derivatives showing higher activity than the standard diclofenac sodium, which could be attributed to their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is part of a class of compounds studied for their pharmacological properties. For instance, derivatives like 2-methylthio/2-methanesulfonyl/2-methoxy-5H-[1]benzopyrano[4,3-d]pyrimidines have been synthesized and screened for antiplatelet and antinociceptive activities. The 2-methoxy derivatives, in particular, showed significant analgesic effects, comparable to indomethacin, highlighting the potential of these compounds in pain management and anti-inflammatory therapies (Bruno et al., 2004).
Molecular Docking and Quantum Chemical Calculations
The compound's structure has been investigated through molecular docking and quantum chemical calculations to understand its molecular properties better. Studies involving similar structures, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, utilized Density Functional Theory (DFT) to optimize molecular geometry and assess intramolecular charge transfer, providing insights into the compound's electronic properties and potential biological activity (Viji et al., 2020).
Addition-Rearrangement Reactions
Research has also explored addition-rearrangement reactions involving similar compounds, offering pathways to synthesize functionalized 2-piperidones. Such chemical transformations expand the utility of these compounds in synthesizing novel pharmaceuticals with potential therapeutic applications (Jao et al., 1996).
Antimicrobial Properties
A novel series of pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups, have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown promising activity, exceeding that of reference drugs, indicating the potential of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Propiedades
IUPAC Name |
2-methoxy-5-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-14-7-4-12(5-8-14)15-11-16(20(19-15)26(3,22)23)13-6-9-18(25-2)17(21)10-13/h4-10,16,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTPANPSHHWNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)
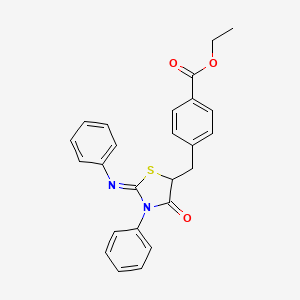
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
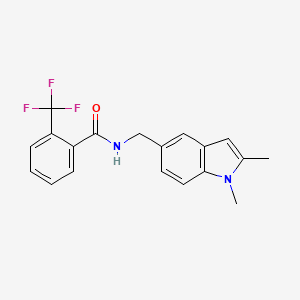
![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)
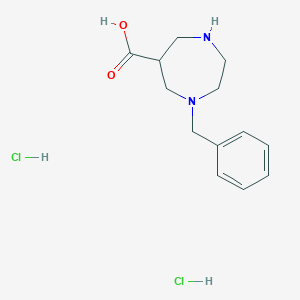
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)
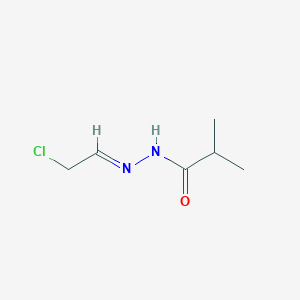

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
